



# Application Note: IND45193 for High-Throughput Screening of Kinase Inhibitors

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Compound of Interest		
Compound Name:	IND45193	
Cat. No.:	B608094	Get Quote

Audience: Researchers, scientists, and drug development professionals.

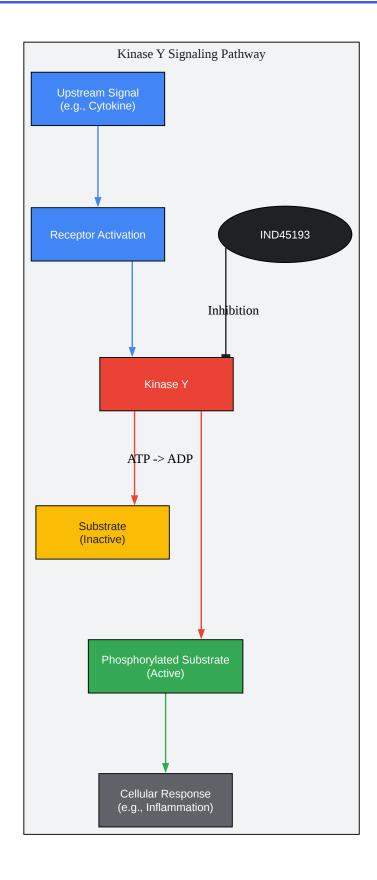
#### Introduction

**IND45193** is a potent and selective ATP-competitive inhibitor of Kinase Y, a serine/threonine kinase implicated in inflammatory diseases. Its high affinity and specificity make it an ideal positive control for high-throughput screening (HTS) assays designed to identify novel inhibitors of Kinase Y. This document provides detailed protocols and application data for the use of **IND45193** in a luminescence-based in vitro kinase assay.

#### Mechanism of Action

**IND45193** reversibly binds to the ATP-binding pocket of Kinase Y, preventing the phosphorylation of its substrate. This inhibition of kinase activity forms the basis of its utility in screening assays, where a decrease in product formation is correlated with the inhibitory potential of test compounds.





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Caption: Signaling pathway of Kinase Y and the inhibitory action of IND45193.



# **High-Throughput Screening Application**

**IND45193** is employed as a reference compound in a 384-well plate luminescence-based kinase assay. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. Inhibition of Kinase Y results in a higher luminescence signal, as more ATP is available.

#### **Data Presentation**

The performance of **IND45193** in the Kinase Y HTS assay is summarized below. The Z'-factor, a statistical measure of assay quality, consistently remains above 0.7, indicating a robust and reliable assay.

Parameter	Value
IND45193 IC50	15 nM
Assay Window (S/B)	8.5
Z'-Factor	0.78
DMSO Tolerance	≤ 1%

## **Experimental Protocols**

## Materials and Reagents

- Kinase Y, recombinant human
- Kinase Y Substrate (e.g., a generic peptide substrate)
- ATP
- IND45193
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay Kit



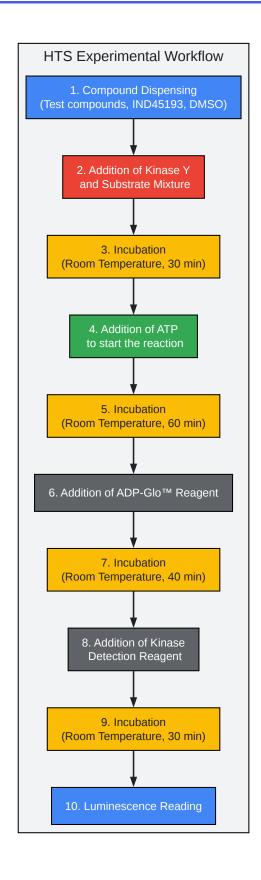




- 384-well white, flat-bottom plates
- · Acoustic liquid handler or pintool for compound dispensing
- Multidrop dispenser
- Plate reader with luminescence detection capabilities

**Protocol Workflow** 





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Caption: Step-by-step workflow for the Kinase Y HTS assay.



## **Detailed Assay Protocol**

- Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (IND45193), or negative control (DMSO) into the appropriate wells of a 384well plate.
- Kinase/Substrate Addition: Prepare a master mix of Kinase Y and its substrate in kinase assay buffer. Dispense 5 μL of this mix into each well.
- Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the kinase.
- Initiate Kinase Reaction: Add 5 μL of ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for Kinase Y.
- Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
- Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- First Incubation: Incubate the plate at room temperature for 40 minutes.
- Signal Generation: Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Second Incubation: Incubate the plate at room temperature for 30 minutes in the dark to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a compatible plate reader.

#### Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 \* (Signaltest compound - Signalnegative control) / (Signalpositive control - Signalnegative control)







IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. The Z'-factor is calculated to assess assay quality:

Z' = 1 - (3 \* (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|

Conclusion

**IND45193** is a highly effective and reliable positive control for HTS assays targeting Kinase Y. Its consistent performance and well-characterized mechanism of action enable robust assay development and confident identification of novel kinase inhibitors.

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